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Compound of Interest

Compound Name: Sparteine Sulfate

Cat. No.: B1663541 Get Quote

Sparteine Sulfate: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Sparteine sulfate, the salt form of the naturally occurring quinolizidine alkaloid (-)-sparteine, is

a versatile chemical entity with significant applications in both synthetic chemistry and

pharmacology. Renowned for its rigid, chiral structure, it serves as a crucial ligand in

asymmetric synthesis, facilitating the stereoselective formation of a wide range of chemical

compounds. In the realm of pharmacology, sparteine sulfate is recognized as a class 1a

antiarrhythmic agent due to its sodium channel blocking activity and is a well-established probe

substrate for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key

player in drug metabolism. This technical guide provides an in-depth overview of the chemical

identifiers, key applications, experimental methodologies, and underlying mechanisms of action

of sparteine sulfate.

Chemical Identifiers and Physicochemical
Properties
Sparteine sulfate is commercially available in both anhydrous and pentahydrate forms. The

chemical identifiers for both are detailed below.
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Identifier
Sparteine Sulfate
Anhydrous

Sparteine Sulfate
Pentahydrate

CAS Number 299-39-8[1][2][3][4][5] 6160-12-9

Molecular Formula C₁₅H₂₈N₂O₄S C₁₅H₃₈N₂O₉S

Molecular Weight 332.46 g/mol 422.54 g/mol

IUPAC Name

(1S,2R,9S,10S)-7,15-

diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵

]heptadecane;sulfuric acid

(1R,2S,9R,10R)-7,15-

diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵

]heptadecane;sulfuric

acid;pentahydrate
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PubChem CID 23616742 72325

Applications in Asymmetric Synthesis
(-)-Sparteine, and by extension its stable sulfate salt, is a highly valued chiral ligand in

asymmetric synthesis. Its rigid C2-symmetric bis-quinolizidine structure creates a well-defined

chiral environment around a metal center, enabling high stereocontrol in a variety of chemical

transformations.

Enantioselective Lithiation-Substitution Reactions
A prominent application of (-)-sparteine is in the enantioselective deprotonation of prochiral

substrates using organolithium bases, followed by quenching with an electrophile. The chiral
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sparteine-organolithium complex selectively removes one of two enantiotopic protons, leading

to the formation of a configurationally stable chiral organolithium intermediate. Subsequent

reaction with an electrophile yields a highly enantioenriched product.

Experimental Workflow: Asymmetric Lithiation of N-Boc-pyrrolidine
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Reaction Setup

Deprotonation and Electrophilic Quench

Workup and Purification

Analysis

Dissolve N-Boc-pyrrolidine
 in dry ether

Add (-)-Sparteine

Cool to -78 °C

Add s-BuLi dropwise

Stir for 3-5 h at -78 °C

Add Electrophile (e.g., TMSCl)

Warm to room temperature

Quench with saturated NH4Cl

Extract with Et2O

Dry organic layer (Na2SO4)

Concentrate in vacuo

Purify by column chromatography

Determine Yield Determine Enantiomeric Excess (chiral HPLC/GC)
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A representative workflow for the (-)-sparteine-mediated asymmetric lithiation of N-Boc-
pyrrolidine.

Quantitative Data from Sparteine-Mediated Asymmetric
Reactions
The efficacy of (-)-sparteine as a chiral ligand is demonstrated by the high yields and

enantiomeric excesses achieved in various reactions.
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Pharmacological Applications
Sparteine sulfate exhibits significant pharmacological activity, primarily as a sodium channel

blocker and as a metabolic probe for CYP2D6.

Sodium Channel Blockade and Antiarrhythmic Effects
Sparteine is classified as a class 1a antiarrhythmic agent. Its therapeutic effect stems from its

ability to block voltage-gated sodium channels in cardiomyocytes. By binding to the open

and/or inactivated states of the sodium channel, sparteine prolongs the refractory period and

slows the conduction of the action potential, thereby suppressing arrhythmias.

Signaling Pathway: Voltage-Gated Sodium Channel Modulation
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Voltage-Gated Sodium Channel States Modulator
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Blocks channel
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Click to download full resolution via product page

Sparteine sulfate modulates sodium channel function by preferentially interacting with the
open and inactivated states.

CYP2D6 Phenotyping
Sparteine is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. Due to

the high genetic polymorphism of the CYP2D6 gene, individuals can be classified as poor,

intermediate, extensive, or ultrarapid metabolizers. The rate at which an individual metabolizes

a dose of sparteine, often measured as the metabolic ratio of sparteine to its dehydro-

metabolites in urine, serves as a reliable in vivo indicator of their CYP2D6 phenotype. This is

crucial for personalized medicine, as the efficacy and toxicity of many clinically used drugs are

dependent on CYP2D6 activity.

Experimental Protocols
General Protocol for CYP2D6 Inhibition Assay
This protocol outlines a general in vitro method to assess the inhibitory potential of a test

compound on CYP2D6 activity using sparteine as the probe substrate.

Preparation of Reagents:
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Prepare a stock solution of the test compound and a known CYP2D6 inhibitor (e.g.,

quinidine) in a suitable solvent (e.g., DMSO, methanol).

Prepare a stock solution of sparteine sulfate in water or buffer.

Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate,

and glucose-6-phosphate dehydrogenase).

Thaw human liver microsomes (HLM) or recombinant human CYP2D6 supersomes on ice.

Incubation:

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at

various concentrations (or the positive control inhibitor), and the microsomal protein.

Pre-incubate the mixture for a short period at 37°C.

Initiate the metabolic reaction by adding the sparteine substrate and the NADPH

regenerating system.

Incubate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be

within the linear range of metabolite formation.

Reaction Termination and Sample Preparation:

Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing

an internal standard.

Centrifuge the samples to precipitate the protein.

Transfer the supernatant to a new tube or a well plate for analysis.

Analysis:

Analyze the formation of the dehydrosparteine metabolites using a validated analytical

method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
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Quantify the amount of metabolite formed in the presence of different concentrations of the

test compound.

Data Analysis:

Calculate the percentage of CYP2D6 activity remaining at each concentration of the test

compound relative to the vehicle control.

Plot the percentage of activity versus the logarithm of the test compound concentration.

Determine the IC₅₀ value (the concentration of the test compound that causes 50%

inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response

model.

Conclusion
Sparteine sulfate is a molecule of significant interest to both synthetic chemists and

pharmacologists. Its utility as a chiral ligand in asymmetric synthesis is well-established,

providing access to a wide array of enantioenriched molecules. Concurrently, its defined

pharmacological profile as a sodium channel blocker and a specific substrate for CYP2D6

underscores its importance in drug development and personalized medicine. This guide has

provided a comprehensive overview of its chemical properties, applications, and the

experimental methodologies associated with its use, serving as a valuable resource for

researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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